molecular formula C12H14BNO2 B13993141 (6-(Dimethylamino)naphthalen-2-yl)boronic acid

(6-(Dimethylamino)naphthalen-2-yl)boronic acid

Cat. No.: B13993141
M. Wt: 215.06 g/mol
InChI Key: BVJUDWOUIWCSRJ-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H14BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a dimethylamino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts can enhance the yield and reduce the production cost. The choice of raw materials and optimization of reaction conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)naphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various aryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Dimethylamino)naphthalen-2-yl)boronic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its utility in various chemical reactions and applications. The compound’s ability to act as a fluorescent probe also sets it apart from other boronic acids .

Properties

Molecular Formula

C12H14BNO2

Molecular Weight

215.06 g/mol

IUPAC Name

[6-(dimethylamino)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C12H14BNO2/c1-14(2)12-6-4-9-7-11(13(15)16)5-3-10(9)8-12/h3-8,15-16H,1-2H3

InChI Key

BVJUDWOUIWCSRJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N(C)C)(O)O

Origin of Product

United States

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